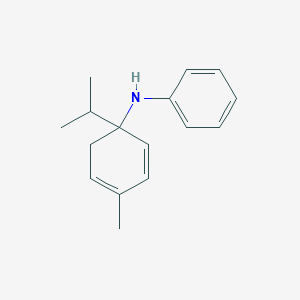
4-methyl-N-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine is an organic compound that belongs to the class of cycloalkanes This compound is characterized by a cyclohexadiene ring substituted with a methyl group, a phenyl group, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylcyclohexa-2,4-dien-1-one with N-phenylpropan-2-amine under acidic conditions. The reaction typically requires a catalyst, such as palladium or platinum, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield amines or alcohols, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), alkylating agents (e.g., alkyl halides)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halides, alkylated derivatives
Scientific Research Applications
4-methyl-N-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-methyl-N-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-phenylaniline
- 1-(1,3-Thiazol-2-yl)propan-1-amine
- 4- (1-methyl-1-phenylethyl)-N- [4- (1-methyl-1-phenylethyl)phenyl]aniline
Uniqueness
4-methyl-N-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine is unique due to its specific substitution pattern on the cyclohexadiene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its significance in scientific research and industry.
Properties
Molecular Formula |
C16H21N |
|---|---|
Molecular Weight |
227.34 g/mol |
IUPAC Name |
4-methyl-N-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine |
InChI |
InChI=1S/C16H21N/c1-13(2)16(11-9-14(3)10-12-16)17-15-7-5-4-6-8-15/h4-11,13,17H,12H2,1-3H3 |
InChI Key |
WGSQNXBEESZJCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C=C1)(C(C)C)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


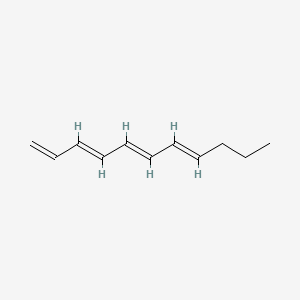
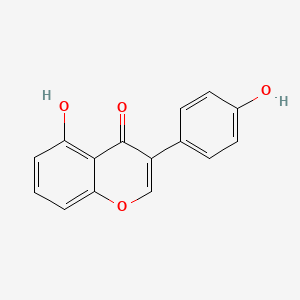
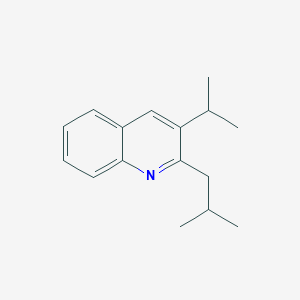
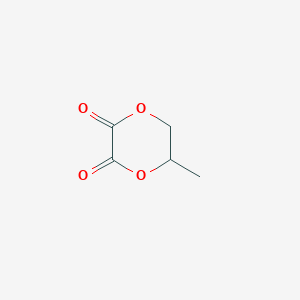
![7-Methoxypyrido[1,2-a]benzimidazole](/img/structure/B14131816.png)
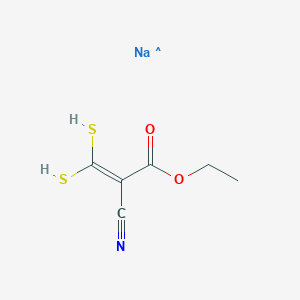
![[3,3'-Bipyridine]-2,6-diamine](/img/structure/B14131821.png)
![Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14131828.png)
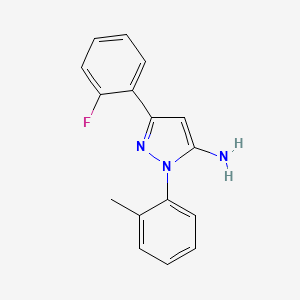
![(1'S,2'S,3'S,10b'R)-3'-(benzo[d][1,3]dioxole-5-carbonyl)-2'-(4-propylbenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14131842.png)
![2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol](/img/structure/B14131854.png)
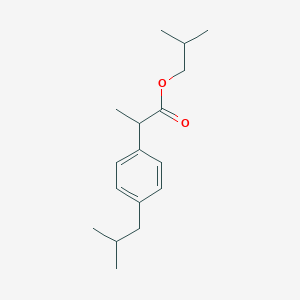
![Tetrakis[(4-aminophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14131866.png)
![2-Bromobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14131878.png)
